molecular formula C21H20OS B14202512 Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)- CAS No. 835626-64-7

Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)-

Cat. No.: B14202512
CAS No.: 835626-64-7
M. Wt: 320.4 g/mol
InChI Key: OZMQRWSXGBBORN-QHCPKHFHSA-N
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Description

Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)- is an organic compound characterized by a benzene ring substituted with a sulfinyl group and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)- typically involves the reaction of 4-methylphenyl sulfoxide with a phenylethyl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)- undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens like bromine or chlorine (for halogenation).

Major Products Formed

    Oxidation: Benzene, 1-[(S)-(4-methylphenyl)sulfonyl]-2-(2-phenylethyl)-.

    Reduction: Benzene, 1-[(S)-(4-methylphenyl)thio]-2-(2-phenylethyl)-.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)- involves its interaction with molecular targets through its sulfinyl and phenylethyl groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects. The sulfinyl group can participate in redox reactions, while the phenylethyl group can interact with hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-methyl-4-(methylsulfonyl)-: Similar structure but with a methylsulfonyl group instead of a sulfinyl group.

    Benzene, 1-ethyl-2-[(S)-(4-methylphenyl)sulfinyl]-: Similar structure but with an ethyl group instead of a phenylethyl group.

Uniqueness

Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)- is unique due to the presence of both the sulfinyl and phenylethyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

835626-64-7

Molecular Formula

C21H20OS

Molecular Weight

320.4 g/mol

IUPAC Name

1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)benzene

InChI

InChI=1S/C21H20OS/c1-17-11-15-20(16-12-17)23(22)21-10-6-5-9-19(21)14-13-18-7-3-2-4-8-18/h2-12,15-16H,13-14H2,1H3/t23-/m0/s1

InChI Key

OZMQRWSXGBBORN-QHCPKHFHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[S@](=O)C2=CC=CC=C2CCC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2CCC3=CC=CC=C3

Origin of Product

United States

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